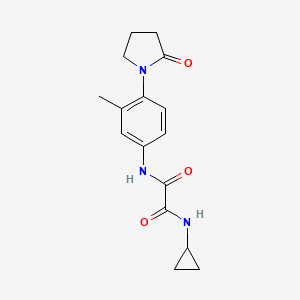

N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10-9-12(18-16(22)15(21)17-11-4-5-11)6-7-13(10)19-8-2-3-14(19)20/h6-7,9,11H,2-5,8H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKIOABLQIAFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NC2CC2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxalamide backbone through a condensation reaction between an amine and an oxalyl chloride derivative. The cyclopropyl and pyrrolidinone groups are introduced through subsequent functionalization steps, often involving cyclization and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

The 2-oxopyrrolidin-1-yl substituent introduces a lactam ring, likely improving solubility relative to halogenated analogs (e.g., chlorine in 3-chloro-N-phenyl-phthalimide) .

Synthetic Efficiency :

- While the target compound’s synthetic yield is unspecified, the bis-imidazolidinyl oxalamide analog (Compound 10) achieves an 86% yield, suggesting that oxalamide derivatives can be synthesized efficiently under optimized conditions .

Physical Properties :

- The absence of melting point or Rf data for the target compound limits direct comparisons. However, the bis-imidazolidinyl derivative’s higher melting point (215–217°C) and moderate Rf (0.41) imply strong crystallinity and polarity, traits that may vary in the target compound based on substituent effects .

Functional Implications: 3-Chloro-N-phenyl-phthalimide is validated as a monomer for polyimides, a class of high-performance polymers . The target compound’s oxalamide core and aromatic substituents may similarly serve as a precursor for polyoxalamides or coordination polymers. The pyrrolidinone moiety in the target compound is a common pharmacophore in drug design (e.g., kinase inhibitors), contrasting with the bis-imidazolidinyl analog’s focus on synthetic methodology .

Biological Activity

N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 942012-24-0 |

Structure

The compound features a cyclopropyl group, an oxalamide linkage, and a substituted phenyl ring with a pyrrolidine moiety. Its structural complexity is believed to contribute to its biological activity.

This compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The oxalamide functionality may facilitate hydrogen bonding interactions, enhancing binding affinity to target sites .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria and fungi like Candida albicans .

Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis has been applied to assess the influence of substituents on the phenyl ring. Variations in substituent position significantly affect the compound's lipophilicity and permeability through cellular membranes, which are crucial for antimicrobial efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other oxalamides for their antimicrobial properties. The results indicated that this compound exhibited superior activity against MRSA compared to others in its class, likely due to its unique structural features that enhance membrane penetration .

Study 2: QSAR Modeling

A QSAR study focused on a series of oxalamide derivatives, including this compound, revealed that compounds with higher lipophilicity showed increased antimicrobial potency. The study utilized cheminformatics tools such as Molinspiration and SwissADME to predict bioactivity based on chemical structure .

Q & A

Basic: What are the recommended synthetic routes for N1-cyclopropyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

Intermediate Preparation : Synthesize the cyclopropylamine and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline derivatives separately. Cyclopropylamine can be generated via ring-opening of epoxides, while the aniline derivative may require Buchwald-Hartwig amination to introduce the pyrrolidinone moiety .

Oxalamide Coupling : React the intermediates with oxalyl chloride in anhydrous dichloromethane under inert atmosphere. Use coupling agents like EDC/HOBt to facilitate amide bond formation .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy : H and C NMR to verify connectivity of the cyclopropyl, methylphenyl, and pyrrolidinone groups. Key signals include cyclopropyl protons (δ 0.5–1.2 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

Advanced: What strategies are effective in optimizing reaction yields for this compound’s synthesis?

Methodological Answer:

Key factors include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance nucleophilicity of amines .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for aryl amination steps to reduce side-product formation .

- Temperature Control : Maintain low temperatures (−10°C to 0°C) during oxalyl chloride activation to prevent over-reaction .

- In-line Monitoring : Employ HPLC or TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to track reaction progress and adjust stoichiometry dynamically .

Advanced: How does the cyclopropyl group influence the compound’s biological activity compared to other substituents?

Methodological Answer:

The cyclopropyl group enhances metabolic stability and target binding via:

- Steric Effects : Restricts rotation, locking the molecule in bioactive conformations. Compare IC values against analogs with bulkier substituents (e.g., tert-butyl) .

- Electron-Donating Properties : Modulates electron density of the oxalamide core, affecting hydrogen-bonding with targets like neurokinin receptors. Perform SAR studies by substituting cyclopropyl with vinyl or cyclohexyl groups and assay activity in receptor-binding assays (e.g., SPR) .

Advanced: What computational methods predict the compound’s binding affinity to neurokinin receptors?

Methodological Answer:

Use integrated computational approaches:

- Molecular Docking (AutoDock Vina) : Model interactions between the cyclopropyl group and receptor hydrophobic pockets (e.g., NK1 receptor’s Phe268 residue) .

- Molecular Dynamics (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds with Gln165 and Asp98 .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for cyclopropyl vs. other substituents to quantify binding affinity changes .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Address discrepancies via:

- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm specificity .

- Batch Reproducibility Testing : Synthesize multiple batches under controlled conditions and test in parallel to rule out synthesis variability .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply statistical models (e.g., random-effects meta-analysis) to identify outliers .

Advanced: What in vivo models are suitable for assessing the compound’s pharmacokinetics and efficacy?

Methodological Answer:

Use rodent models with pharmacokinetic profiling:

- Pharmacokinetics : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS to determine t, C, and bioavailability .

- Efficacy Testing : In neuropathic pain models (e.g., chronic constriction injury in mice), measure mechanical allodynia (von Frey test) post-dosing (10 mg/kg, oral) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.